molecular formula C7H10N2O4 B2587352 Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1340316-97-3

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2587352
CAS No.: 1340316-97-3
M. Wt: 186.167
InChI Key: QKHYKAJPDPQILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate ( 1340316-97-3) is a high-purity chemical building block for research and development. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties, where it can serve as a hydrolytically stable surrogate for esters and amides . The structure is functionalized with both an ester and a methoxymethyl group, making it a versatile intermediate for constructing more complex molecules. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, found in various therapeutic agents such as the antiviral drug Pleconaril and the dystrophy treatment drug Ataluren . Derivatives of this heterocycle are the subject of ongoing research due to a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . As a key synthetic intermediate, this compound can be used in the design and synthesis of novel bioactive molecules for pharmaceutical and agrochemical research. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHYKAJPDPQILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340316-97-3
Record name ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxadiazole compounds.

Scientific Research Applications

Anticancer Activity

Overview of Anticancer Applications

1,2,4-Oxadiazoles, including derivatives like Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Maftei et al. (2020) reported that certain 1,2,4-oxadiazole derivatives showed promising anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, a derivative exhibited an IC50 of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
  • Kumar et al. (2020) synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that demonstrated significant activity against human lung (A549) and breast (MCF-7) cancer cell lines. The most potent analog showed an IC50 value of 0.11 µM against A549 cells .

Antimicrobial Properties

Mechanism and Efficacy

Research into the antimicrobial properties of oxadiazole derivatives has shown that they can inhibit the growth of various bacterial strains. This compound has been evaluated for its effectiveness against pathogenic bacteria.

Key Findings

  • A study indicated that oxadiazole derivatives could disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism . This mechanism underpins their potential use as novel antibacterial agents.

Enzyme Inhibition

Role in Enzyme Activity Modulation

This compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways.

Research Insights

  • Abd el Hameid et al. (2020) explored the inhibitory effects of oxadiazole derivatives on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Certain compounds showed significant inhibitory activity against both wild-type and mutant forms of EGFR .

Summary Table of Applications

Application Area Description Key Findings/Studies
Anticancer ActivityInduces apoptosis in cancer cellsIC50 values ranging from 0.11 µM to 2.76 µM against various cancer cell lines
Antimicrobial PropertiesInhibits growth of pathogenic bacteriaDisrupts bacterial cell wall synthesis
Enzyme InhibitionModulates activity of disease-related enzymesSignificant inhibition of EGFR activity

Mechanism of Action

The mechanism of action of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl and ethyl ester groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent on the 1,2,4-oxadiazole ring significantly influences properties such as solubility, stability, and reactivity. Below is a comparative table of key analogs:

Compound Name (CAS) 3-Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethyl 3-(methoxymethyl)-... (1004020-62-5) -CH2OCH3 C7H10N2O4 186.17 Moderate polarity; potential synthetic intermediate
Ethyl 3-methyl-... (40019-21-4) -CH3 C6H8N2O3 156.14 Lower polarity; simpler structure for derivatization
Ethyl 3-(tert-butyl)-... (163719-73-1) -C(CH3)3 C9H14N2O3 198.22 High steric hindrance; enhanced lipophilicity
Ethyl 3-isopropyl-... (163719-70-8) -CH(CH3)2 C8H12N2O3 184.20 Balanced hydrophobicity; common building block
Ethyl 3-cyclopentyl-... (1340441-65-7) -C5H9 (cyclic) C10H14N2O3 210.23 Conformational rigidity; possible medicinal chemistry applications
Ethyl 3-(2-methylcyclopropyl)-... (1184246-60-3) -C3H5 (strained) C9H12N2O3 196.21 Unique reactivity due to cyclopropane strain

Biological Activity

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The following sections will explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C7H10N2O4C_7H_{10}N_2O_4 and features a methoxymethyl group attached to the oxadiazole ring. The synthesis typically involves the reaction of appropriate hydrazides with carbonyl compounds under acidic conditions, leading to the formation of the oxadiazole ring structure.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound displays potent cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (Caco-2)
    • Mouse embryo fibroblasts (3T3-L1)

The compound demonstrated an IC50 value of approximately 9.27 µM against HeLa cells, indicating substantial antiproliferative activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against several strains of bacteria including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL for various bacterial strains, comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory and Antioxidant Effects

This compound has been evaluated for its anti-inflammatory properties. It showed significant inhibition of pro-inflammatory cytokines in cell cultures. Additionally, it exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress markers .

Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound was conducted using a panel of human tumor cell lines. The compound's effectiveness was compared with known chemotherapeutic agents. Results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant pathogens .

Comparative Biological Activity Table

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa (cervical carcinoma)9.27 µM
AntimicrobialStaphylococcus aureus40 - 50 µg/mL
Escherichia coli40 - 50 µg/mL
Anti-inflammatoryCytokine inhibitionSignificant reduction
AntioxidantFree radical scavengingEffective

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted amidoximes with activated carboxylic acid derivatives, such as ethyl chlorooxoacetate. For example, evidence from analogous oxadiazole syntheses (e.g., 3-methyl derivatives) highlights the use of ethyl oxalyl chloride and hydroxylamine derivatives under reflux in aprotic solvents like THF or DCM . Yield optimization (up to 93%) depends on stoichiometric ratios, temperature control (60–80°C), and purification via silica gel chromatography .

Q. How can the purity and structural integrity of the compound be validated?

Purity is typically assessed using HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Structural confirmation relies on 1^1H/13^13C NMR (e.g., oxadiazole ring protons at δ 8.1–8.3 ppm, methoxymethyl protons at δ 3.3–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (C8_8H12_{12}N2_2O4_4, expected m/z 200.0798) .

Q. What are the stability considerations for storage and handling?

The compound is stable under inert atmospheres (N2_2/Ar) at –20°C but degrades upon prolonged exposure to moisture or light. Storage in amber glass vials with desiccants (e.g., silica gel) is recommended. Avoid contact with strong oxidizers (e.g., peroxides), as exothermic decomposition may occur .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity in nucleophilic substitutions?

The methoxymethyl group enhances electron density at the oxadiazole ring, increasing susceptibility to electrophilic attack. For example, in Suzuki-Miyaura coupling reactions, the oxadiazole core acts as a directing group, enabling regioselective C–H functionalization at the 3-position. Computational studies (DFT) suggest that the substituent lowers the activation energy for cross-coupling by stabilizing transition states via resonance .

Q. What methodologies are suitable for studying its potential as a bioisostere in drug design?

Bioisosteric replacement can be evaluated using:

  • Molecular docking : Compare binding affinities of the oxadiazole derivative with parent scaffolds (e.g., triazoles) against target proteins (e.g., kinases).
  • ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Evidence from analogous compounds (e.g., trifluoromethyl derivatives) shows improved metabolic resistance compared to ester-containing drugs .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structural elucidation?

Discrepancies in NMR assignments often arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) and variable-temperature NMR to identify dynamic processes. For example, oxadiazole ring protons may exhibit splitting due to restricted rotation at low temperatures (–40°C). Cross-validation with 2D NMR (HSQC, HMBC) is critical .

Q. What are the mechanistic implications of its reactivity in photochemical reactions?

Under UV irradiation (λ = 254 nm), the oxadiazole ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic intermediates. Transient absorption spectroscopy reveals a triplet excited state (lifetime ~50 ns) that mediates energy transfer. Quenching experiments with singlet oxygen scavengers (e.g., NaN3_3) confirm Type II photodynamic pathways .

Methodological Notes

  • Synthesis : Optimize yields by pre-activating amidoximes with DIPEA before adding ethyl oxalyl chloride .
  • Safety : Use explosion-proof equipment during reactions involving chlorinated solvents. Spills should be absorbed with vermiculite and disposed as hazardous waste .
  • Data Interpretation : Combine experimental data (e.g., LC-MS) with computational tools (Gaussian, AutoDock) to resolve ambiguities in reaction pathways or binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.